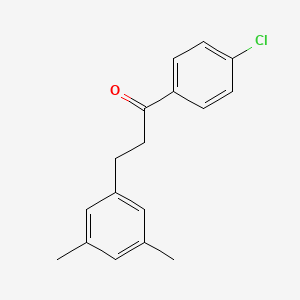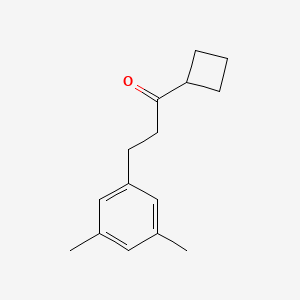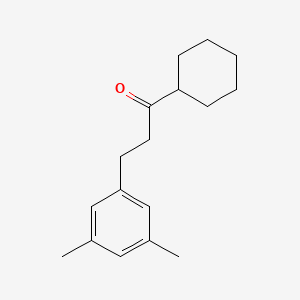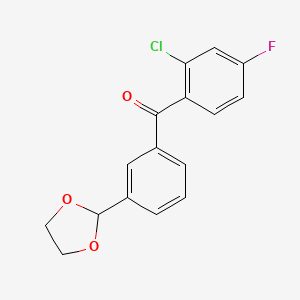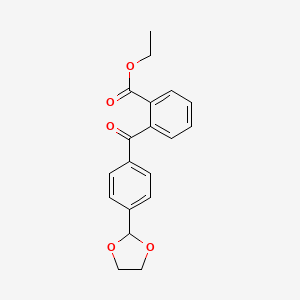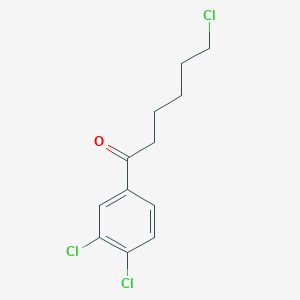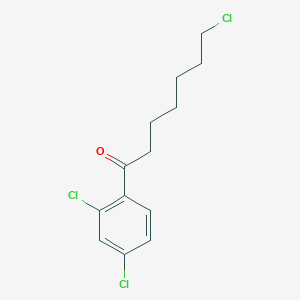
4-Chloro-3-(trifluoromethoxy)cinnamic acid
Vue d'ensemble
Description
4-Chloro-3-(trifluoromethoxy)cinnamic acid is an organic compound with the molecular formula C10H6ClF3O3 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a chlorine atom at the 4-position and a trifluoromethoxy group at the 3-position
Mécanisme D'action
Target of Action
Cinnamic acid derivatives are known to interact with a variety of biological targets, including enzymes and receptors, and can exhibit antioxidant properties .
Mode of Action
As a derivative of cinnamic acid, it may share similar biochemical interactions. Cinnamic acid derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Cinnamic acid derivatives can influence various biochemical pathways due to their potential antioxidant properties .
Result of Action
Cinnamic acid derivatives are known to exhibit antioxidant properties, which can protect cells from oxidative damage .
Action Environment
The action, efficacy, and stability of 4-Chloro-3-(trifluoromethoxy)cinnamic acid can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other molecules in the environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(trifluoromethoxy)cinnamic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-3-(trifluoromethoxy)benzaldehyde.
Knoevenagel Condensation: The benzaldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the corresponding cinnamic acid derivative.
Purification: The product is then purified through recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-(trifluoromethoxy)cinnamic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated acid.
Oxidation Reactions: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted cinnamic acid derivatives.
Reduction: Formation of 4-Chloro-3-(trifluoromethoxy)phenylpropanoic acid.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Applications De Recherche Scientifique
4-Chloro-3-(trifluoromethoxy)cinnamic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparaison Avec Des Composés Similaires
4-Chloro-3-(trifluoromethoxy)cinnamic acid can be compared with other cinnamic acid derivatives, such as:
4-Chlorocinnamic acid: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
3-(Trifluoromethoxy)cinnamic acid: Lacks the chlorine atom, which can affect its reactivity and applications.
4-Methoxycinnamic acid: Contains a methoxy group instead of a trifluoromethoxy group, leading to different physicochemical properties.
The presence of both the chlorine and trifluoromethoxy groups in this compound makes it unique and potentially more versatile in various applications.
Propriétés
IUPAC Name |
(E)-3-[4-chloro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O3/c11-7-3-1-6(2-4-9(15)16)5-8(7)17-10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHIMOQSIHEDAT-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)OC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)OC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


